

4-Iodoisoxazole: A Versatile Heterocyclic Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodoisoxazole**

Cat. No.: **B1321973**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisoxazole is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the presence of an electropositive iodine atom on the electron-deficient isoxazole ring, render it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of **4-iodoisoxazole**, encompassing its synthesis, physicochemical properties, reactivity in key cross-coupling reactions, and its application in the development of therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

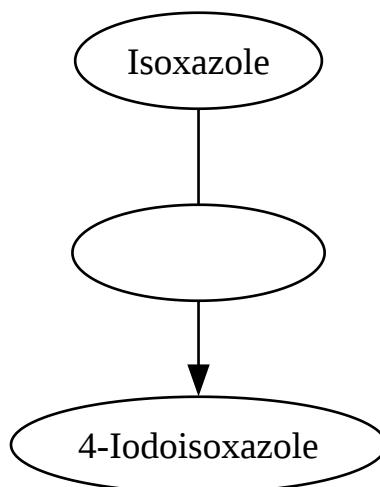
Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **4-iodoisoxazole** is fundamental for its effective utilization. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of **4-Iodoisoxazole**

Property	Value	Reference
Molecular Formula	C_3H_2INO	[1]
Molecular Weight	194.96 g/mol	[1]
Appearance	Pale yellow solid or liquid	
Solubility	Soluble in common organic solvents	
SMILES	<chem>C1=C(C=NO1)</chem>	[1]
InChI	<chem>InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H</chem>	[1]
InChIKey	<chem>BKACOOKVHZFHEW-UHFFFAOYSA-N</chem>	[1]

Table 2: Spectroscopic Data of **4-Iodoisoxazole**

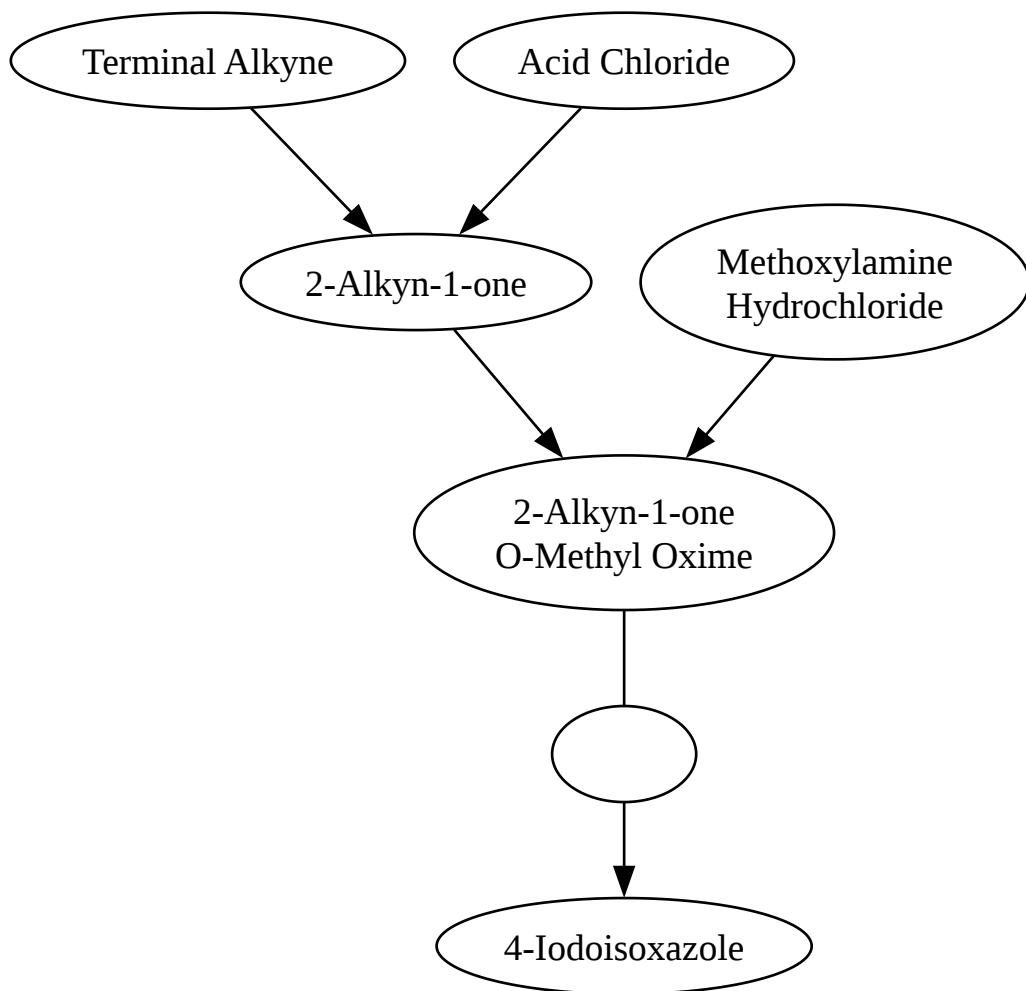

Technique	Data	Reference
1H NMR	Spectrum available	[2] [3]
^{13}C NMR	Data for derivatives available	[4] [5] [6]
Mass Spectrometry	Predicted m/z: $[M+H]^+$ 195.92538	[1] [7]
Infrared (IR)	Data for oxazole available	[8] [9]

Synthesis of **4-Iodoisoxazole**

The synthesis of **4-iodoisoxazole** can be achieved through several efficient methods. The two most prominent approaches are the direct iodination of a pre-formed isoxazole ring and the electrophilic cyclization of an acyclic precursor.

Method 1: Iodination of Isoxazole using N-Iodosuccinimide (NIS)

This method involves the direct electrophilic iodination of the C4 position of the isoxazole ring, which is activated towards such substitution.


[Click to download full resolution via product page](#)

Experimental Protocol:

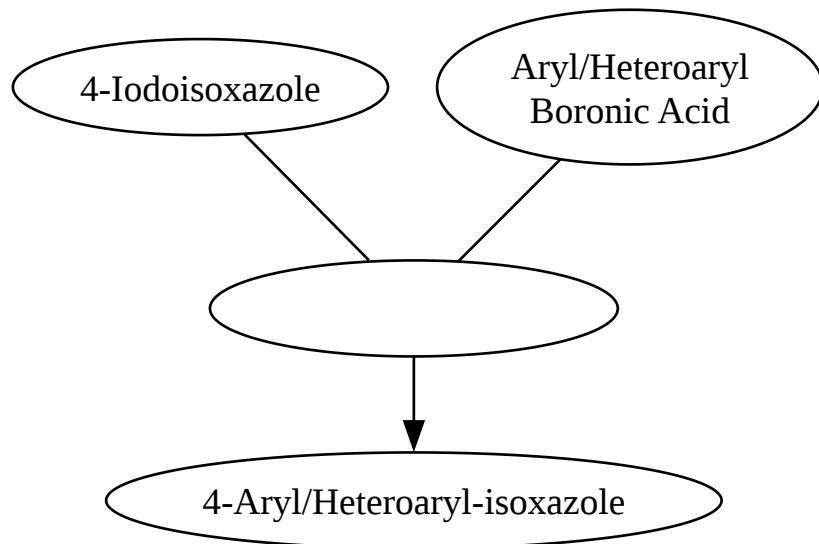
To a solution of isoxazole (1.0 eq) in trifluoroacetic acid (TFA), N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **4-iodoisoxazole**.

Method 2: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes

This powerful method allows for the construction of the **4-iodoisoxazole** ring system from an acyclic precursor in a single step. The reaction proceeds via an iodonium-induced cyclization cascade.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Experimental Protocol:


To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 eq) in a suitable solvent such as dichloromethane (CH_2Cl_2), a solution of iodine monochloride (ICl) (1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with aqueous sodium thiosulfate and the layers are separated. The aqueous layer is extracted with CH_2Cl_2 , and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude **4-iodoisoxazole** is purified by flash chromatography.[10][11]

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in **4-iodoisoxazole** is highly reactive towards palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for the synthesis of highly substituted isoxazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between **4-iodoisoxazole** and a variety of organoboron reagents. This reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds.

[Click to download full resolution via product page](#)

Table 3: Representative Examples of Suzuki-Miyaura Coupling with **4-Iodoisoxazole** Derivatives

4-Iodoisoxazole Derivative	Boronic Acid/Ester	Catalyst/Base	Solvent	Temp (°C)	Yield (%)	Reference
3-Phenyl-5-methyl-4-iodoisoxazole	4-(Aminosulfonyl)phenyl boronic acid	PdCl ₂ (dppf)/K ₂ CO ₃	Dioxane/H ₂ O	80	74	[12]
3-Ethoxy-5-methyl-4-iodoisoxazole	Phenylboronic acid	Pd(PPh ₃) ₄ /Na ₂ CO ₃	Toluene/EtOH/H ₂ O	100	-	[13]

Experimental Protocol (General):

In a reaction vessel, **4-iodoisoxazole** (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq) are combined. A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[12][13]

Sonogashira Coupling

The Sonogashira coupling allows for the direct alkynylation of the 4-position of the isoxazole ring, providing access to a wide range of isoxazolyl-alkyne derivatives.

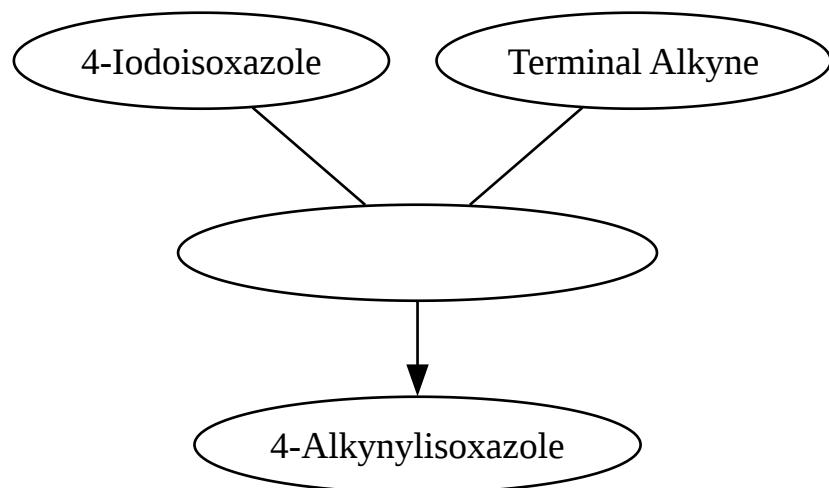
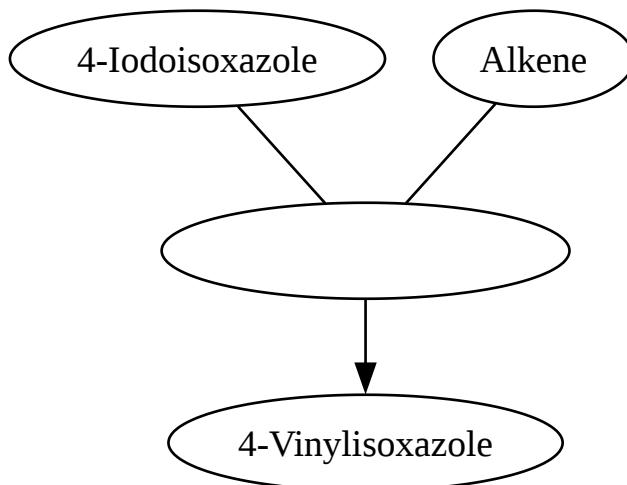

[Click to download full resolution via product page](#)

Table 4: Sonogashira Coupling of 3,5-Disubstituted-**4-iodoisoxazoles** with Terminal Alkynes


4-Iodoisoxazole Derivative	Terminal Alkyne	Catalyst System	Base	Solvent	Yield (%)	Reference
3,5-Diphenyl-4-iodoisoxazole	Phenylacetylene	Pd(acac) ₂ /PPh ₃ /CuI	Et ₂ NH	DMF	95	[14] [15]
3,5-Diphenyl-4-iodoisoxazole	1-Hexyne	Pd(acac) ₂ /PPh ₃ /CuI	Et ₂ NH	DMF	92	[14] [15]
3-Isopropyl-5-phenyl-4-iodoisoxazole	Phenylacetylene	Pd(acac) ₂ /PPh ₃ /CuI	Et ₂ NH	DMF	90	[14]
3-Phenyl-5-(n-pentyl)-4-iodoisoxazole	Phenylacetylene	Pd(acac) ₂ /PPh ₃ /CuI	Et ₂ NH	DMF	96	[14]

Experimental Protocol (General):

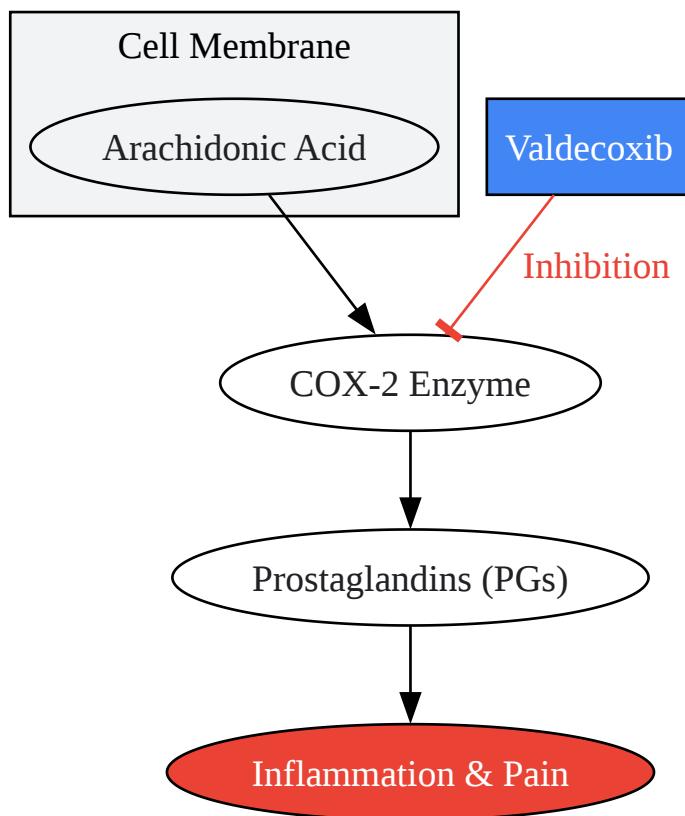
To a solution of the 3,5-disubstituted-**4-iodoisoxazole** (1.0 eq) and a terminal alkyne (2.0 eq) in anhydrous DMF under a nitrogen atmosphere are added Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and diethylamine (2.0 eq). The reaction mixture is stirred at a specified temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 4-alkynylisoxazole.[\[14\]](#)[\[15\]](#)

Heck Reaction

The Heck reaction provides a method for the vinylation of **4-iodoisoxazole**, leading to the formation of styrenyl- and other vinyl-substituted isoxazoles.

[Click to download full resolution via product page](#)

Experimental Protocol (General):


A mixture of **4-iodoisoxazole** (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et_3N , K_2CO_3) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.[16][17][18]

Application in Drug Discovery: The Case of Valdecoxib

A prominent example showcasing the utility of **4-iodoisoxazole** derivatives is in the synthesis of Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The synthesis utilizes a **4-iodoisoxazole** intermediate which undergoes a Suzuki coupling to introduce the requisite arylsulfonamide moiety.[12]

COX-2 Signaling Pathway and Inhibition by Valdecoxib

The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[19][20][21] Valdecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.[22][23][24][25][26]

[Click to download full resolution via product page](#)

Conclusion

4-iodoisoxazole has firmly established itself as a cornerstone heterocyclic building block in modern organic synthesis. Its facile preparation and the exceptional reactivity of its carbon-iodine bond in a suite of palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of molecular diversity. The successful application of **4-iodoisoxazole** derivatives in the synthesis of high-value compounds, such as the COX-2 inhibitor Valdecoxib, underscores its profound impact on drug discovery and development. This guide serves as a valuable resource for chemists seeking to harness the synthetic potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-iodoisoxazole (C3H2INO) [pubchemlite.lcsb.uni.lu]
- 2. 4-IODOISOXAZOLE(847490-69-1) 1H NMR [m.chemicalbook.com]
- 3. 4-Iodoimidazole(71759-89-2) 1H NMR spectrum [chemicalbook.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Oxazole [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 12. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent methodologies toward the synthesis of valdecoxib: A potential 3,4-diarylisoazolyl COX-II inhibitor [discovery.fiu.edu]
- 14. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Iodoisoxazole: A Versatile Heterocyclic Building Block for Chemical Innovation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321973#4-iodoisoxazole-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

